Disparlure

Gypsy moth monitoring Pheromone trap efficacy Chiral discrimination

Disparlure (cis-7,8-epoxy-2-methyloctadecane) is a chiral epoxide sex pheromone produced by female gypsy moths (Lymantria dispar). Its biological activity is strongly dependent on stereochemistry; the natural, bioactive form is the (+)-enantiomer, specifically the (2S,3R)-isomer.

Molecular Formula C19H38O
Molecular Weight 282.5 g/mol
CAS No. 29804-22-6
Cat. No. B1670770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisparlure
CAS29804-22-6
SynonymsDisparlure;  AI3-34886;  AI3 34886;  AI334886
Molecular FormulaC19H38O
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC1C(O1)CCCCC(C)C
InChIInChI=1S/C19H38O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h17-19H,4-16H2,1-3H3/t18-,19+/m1/s1
InChIKeyHFOFYNMWYRXIBP-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Disparlure (CAS 29804-22-6): The Chiral Gypsy Moth Pheromone for Pest Management


Disparlure (cis-7,8-epoxy-2-methyloctadecane) is a chiral epoxide sex pheromone produced by female gypsy moths (Lymantria dispar) [1]. Its biological activity is strongly dependent on stereochemistry; the natural, bioactive form is the (+)-enantiomer, specifically the (2S,3R)-isomer [2]. The racemic mixture (±)-disparlure is commonly used in mating disruption applications due to its lower cost, but the (+) enantiomer is essential for attraction-based trapping and detection programs. The compound's stereochemical specificity and its interaction with chiral receptor systems in male moths are critical for understanding its performance in field applications.

Disparlure Enantiomers Are Not Interchangeable: Why Stereochemistry Dictates Procurement


Generic substitution between the racemic (±)-disparlure and the enantiopure (+)-disparlure is scientifically invalid for detection trapping, and even small enantiomeric impurities in (+)-disparlure can severely compromise field efficacy. The male gypsy moth possesses chiral olfactory receptors that discriminate between the (+) and (−) enantiomers [1]. Specifically, the (−)-enantiomer acts as a behavioral antagonist that inhibits attraction to (+)-disparlure [2]. Therefore, procurement of disparlure for trapping applications must specify enantiomeric purity (>98% ee) to avoid false negatives, while racemic material is functionally distinct and suited only for mating disruption strategies. Understanding these stereochemical requirements is essential for selecting the correct formulation and avoiding costly field failures.

Quantitative Differentiation of Disparlure Enantiomers: Head-to-Head Efficacy Data for Procurement Decisions


(+)-Disparlure vs. Racemic Disparlure: Field Trap Capture Efficacy in Native Populations

In field trapping experiments conducted in Massachusetts, the (+) enantiomer of disparlure demonstrated substantially greater attractiveness to male gypsy moths compared to racemic (±)-disparlure. Traps baited with (+)-disparlure caught significantly more males, whereas catches with racemic (±)-disparlure were not significantly different from catches with unbaited control traps [1]. This indicates that racemic disparlure is effectively inert as an attractant in this context, making it unsuitable for detection trapping where maximum sensitivity is required.

Gypsy moth monitoring Pheromone trap efficacy Chiral discrimination

(+)-Disparlure vs. (−)-Disparlure: Antagonistic Effects and Trap Catch Suppression

Field trapping studies demonstrate that (−)-disparlure not only lacks attractant activity but actively suppresses trap catches below baseline levels. Traps baited with (−)-disparlure alone caught significantly fewer males than unbaited traps [1]. Furthermore, the addition of as little as 2% (−)-disparlure to (+)-disparlure lures significantly reduced trap catches [2]. This antagonistic effect underscores the critical importance of high enantiomeric purity in (+)-disparlure formulations for trapping applications.

Pheromone antagonism Chiral receptors Behavioral inhibition

Electroantennogram (EAG) Potency Ranking: (+)-Disparlure vs. Racemic vs. trans Enantiomers

Electroantennogram (EAG) recordings provide a quantitative electrophysiological measure of antennal receptor activation. The EAG response effectiveness sequence for disparlure enantiomers was: cis-(+)-disparlure (most effective) > racemic disparlure (second) > cis-(−)-disparlure (inhibitory) > trans enantiomers (not significantly different from control) [1]. This direct correlation between EAG amplitude and behavioral attraction validates the chiral receptor model and provides a robust quantitative basis for differentiating compound forms.

Electrophysiology Olfactory receptor Structure-activity relationship

(+)-Disparlure vs. Racemate: Comparative Field Attraction in China Confirms Global Consistency

Field trapping studies conducted at two widely separated locations in the People's Republic of China confirm that the (+) enantiomer of disparlure attracts significantly more male gypsy moths than the racemic mixture [1]. This cross-geographic validation demonstrates that the chiral specificity of the gypsy moth pheromone receptor system is conserved across global populations, reinforcing the universal requirement for enantiopure (+)-disparlure in detection trapping.

Geographic efficacy Field validation Pest management

Controlled-Release Formulation Comparison: Microcapsules vs. Flakes vs. Hollow Fibers for Aerial Mating Disruption

For mating disruption applications, the choice of controlled-release formulation significantly impacts aerial concentration profiles and effective lifespan. A direct comparative study of three formulations (gelatin microcapsules, plastic laminate flakes, and hollow fibers) applied aerially at equal doses demonstrated that after 32-34 days, aerial disparlure concentrations ranged from 1.5% to 15.5% of day-1 levels [1]. All formulations provided an effective life of approximately 30 days, but fibers had the shortest duration, while microcapsules and flakes exhibited more sustained release profiles [2].

Mating disruption Formulation technology Release kinetics

Enantiomeric Purity Specification: Analytical Methods and Procurement Implications

The procurement of (+)-disparlure requires rigorous enantiomeric purity verification. A validated method converts disparlure to N-(α-methylbenzyl)aziridine diastereomers, which are separable by gas chromatography, enabling determination of enantiomeric composition [1]. This method can detect as little as ~0.1% of the minor enantiomer, providing a robust quality control assay. Syntheses achieving >99.8% ee have been reported [2], establishing a practical benchmark for premium-grade material.

Analytical chemistry Chiral analysis Quality control

Validated Use Cases for Disparlure Based on Quantitative Evidence


Gypsy Moth Surveillance and Early Detection Trapping

Procure (+)-disparlure of >98% enantiomeric purity for deployment in delta or milk-carton traps to monitor gypsy moth populations and detect new infestations. Field data confirm that only the (+) enantiomer provides significant trap capture above unbaited controls, while racemic material is ineffective [1]. Even 2% (−)-disparlure contamination significantly reduces catches [2].

Aerial Mating Disruption for Population Suppression

Utilize racemic (±)-disparlure in controlled-release formulations (microcapsules or plastic laminate flakes) for aerial application to disrupt mating communication. The racemic form is equally effective as the (+) enantiomer for mating disruption [1] and offers cost advantages. Field studies demonstrate an effective atmospheric permeation life of approximately 30 days for these formulations [2].

Electrophysiological Screening and Receptor Binding Assays

Employ (+)-disparlure as a positive control in electroantennogram (EAG) assays or pheromone-binding protein (PBP) studies to characterize novel semiochemicals or receptor antagonists. EAG response amplitude provides a quantitative benchmark for comparison, with cis-(+)-disparlure eliciting the strongest response [1].

Quality Control and Batch Release Testing

Implement the validated GC method for enantiomeric purity determination (conversion to N-(α-methylbenzyl)aziridine diastereomers) to release batches of (+)-disparlure [1]. Require a certificate of analysis specifying enantiomeric excess (e.g., >98% ee) and chemical purity to ensure lot-to-lot consistency for regulatory or research applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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